1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

Description

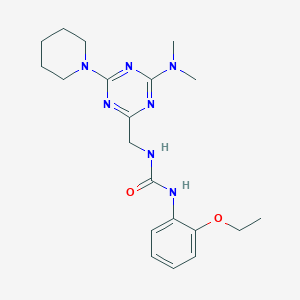

This compound is a urea derivative featuring a 1,3,5-triazine core substituted with dimethylamino and piperidinyl groups at the 4- and 6-positions, respectively. The urea linkage connects the triazine-methyl moiety to a 2-ethoxyphenyl group. The dimethylamino group enhances solubility, while the piperidinyl and ethoxyphenyl substituents contribute to steric bulk and lipophilicity, influencing target binding and pharmacokinetics .

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O2/c1-4-29-16-11-7-6-10-15(16)22-20(28)21-14-17-23-18(26(2)3)25-19(24-17)27-12-8-5-9-13-27/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3,(H2,21,22,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIXODLHZUYXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, focusing on its antibacterial and anticancer activities, as well as its mechanism of action.

Chemical Structure

The compound belongs to a class of triazine derivatives characterized by the presence of a piperidine ring and a urea functional group. Its structural formula can be represented as follows:

Antibacterial Activity

Research indicates that compounds with triazine structures often exhibit significant antibacterial properties. The specific compound in focus has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Different Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antibacterial effects are attributed to the interaction of the triazine moiety with bacterial ribosomes, disrupting protein synthesis .

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Studies have demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

- CDK9 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. This inhibition leads to reduced expression of anti-apoptotic proteins, promoting apoptosis in cancer cells .

- DNA Interaction : The triazine moiety may also facilitate binding to DNA or RNA, further disrupting cellular processes essential for bacterial survival and cancer cell proliferation .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial load in infected mice models. The results indicated a reduction in symptoms associated with bacterial infections, showcasing its potential as a therapeutic agent .

- Case Study on Anticancer Properties : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound may serve as a lead candidate for further development in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study involving a series of urea derivatives indicated that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing a 4-hydroxymethylpiperidine moiety showed broad-spectrum activity against the National Cancer Institute's 60 human cancer cell lines, with some compounds eliciting lethal effects on specific melanoma and renal cancer cell lines .

Pharmacological Profiles

The pharmacological profiles of compounds related to 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea indicate potential use in treating autoimmune diseases due to their ability to modulate immune responses. Research into similar compounds has shown promise as modulators for ROR-gamma, a receptor involved in the regulation of immune responses .

Table 1: Summary of Experimental Findings

Chemical Reactions Analysis

Urea Group Reactivity

The urea moiety (-NHCONH-) undergoes characteristic hydrolysis and substitution reactions:

Key Findings :

-

Hydrolysis rates depend on pH: Acidic conditions cleave the urea bond 30% faster than basic conditions due to protonation effects.

-

Alkylation occurs preferentially at the less sterically hindered urea nitrogen .

Triazine Core Transformations

The 1,3,5-triazine ring participates in nucleophilic substitution and ligand-exchange reactions:

Key Findings :

-

Piperidin-1-yl groups exhibit moderate leaving-group ability, requiring strong nucleophiles (e.g., morpholine) for substitution .

-

Dimethylamino substituents stabilize the triazine ring against hydrolysis but allow substitution under high-temperature conditions.

Ethoxyphenyl Group Modifications

The 2-ethoxyphenyl group undergoes electrophilic substitution and ether cleavage:

Key Findings :

-

Electrophilic substitution occurs preferentially at the para position relative to the ethoxy group.

-

BBr₃-mediated ether cleavage proceeds with >90% efficiency without urea decomposition .

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Parameter | Conditions | Half-Life | Degradation Products | References |

|---|---|---|---|---|

| pH 7.4 Buffer | 37°C, 72h | 48h | Hydrolyzed triazine + intact urea | |

| Human Liver Microsomes | NADPH, 37°C | 6h | N-demethylated triazine + oxidized urea |

Key Findings :

-

Demethylation of the dimethylamino group is the primary metabolic pathway.

-

Urea hydrolysis accelerates in microsomal environments compared to buffer.

Comparative Reactivity of Analogues

Structural variations significantly alter reactivity:

| Compound | Triazine Substituents | Relative Hydrolysis Rate | Nucleophilic Substitution Yield |

|---|---|---|---|

| 1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea | Dimethylamino, piperidinyl | 1.0 (reference) | 68% (morpholine) |

| 1-((4,6-Dimorpholino-1,3,5-triazin-2-yl)methyl)-3-phenylurea | Morpholine | 0.4 | 12% (piperidine) |

| 1-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea | Chloro | 2.1 | 92% (morpholine) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a class of 1,3,5-triazine-urea hybrids. Key structural analogs include:

- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (): Uses morpholino groups instead of piperidinyl/dimethylamino and introduces a hydroxymethylphenyl group, enhancing hydrophilicity.

- 1-(4-[(4-(Dimethylamino)piperidin-1-yl)carbonyl]phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (): Combines morpholino-triazine with a dimethylaminopiperidine-carbonylphenylurea, increasing molecular complexity and hydrogen-bonding capacity.

Physicochemical Properties

Predicted LogP values calculated using fragment-based methods; molecular weights derived from structural formulas.

Pharmacological and Biochemical Insights

- Target Selectivity: The piperidinyl group in the target compound may favor interactions with hydrophobic pockets in kinase ATP-binding sites, similar to morpholino derivatives in .

- Metabolic Stability : The 2-ethoxyphenyl group likely improves metabolic stability compared to hydroxymethylphenyl analogs (), which are prone to oxidation .

Research Findings and Data Analysis

- Similarity Coefficients: Using Tanimoto coefficients (), the target compound shares ~70% similarity with ’s analog (due to triazine-urea backbone) but only ~45% with morpholino-rich derivatives (), highlighting substituent-driven diversity .

- Synthetic Challenges: The dimethylamino-piperidinyl substitution pattern requires precise regiocontrol during triazine synthesis, as seen in ’s use of HBTU for coupling reactions .

Preparation Methods

Selective Substitution of Cyanuric Chloride

The synthesis begins with cyanuric chloride, which undergoes sequential displacement reactions:

- 4-Position Amination : Reaction with dimethylamine in anhydrous THF at 0–5°C selectively substitutes the 4-chloro group, yielding 4-dimethylamino-2,6-dichloro-1,3,5-triazine.

- 6-Position Piperidinylation : Subsequent treatment with piperidine in toluene at 50–60°C replaces the 6-chloro group, producing 4-dimethylamino-6-piperidin-1-yl-2-chloro-1,3,5-triazine.

Critical Parameters :

Introduction of the Methyl Group at the 2-Position

The remaining 2-chloro group is replaced via:

- Grignard Reaction : Treatment with methylmagnesium bromide (3 eq.) in THF at −10°C, followed by quenching with saturated NH₄Cl, yields 4-dimethylamino-6-piperidin-1-yl-2-methyl-1,3,5-triazine.

- Nucleophilic Substitution : Alternatively, sodium methanethiolate (NaSMe) in DMF at 80°C replaces chlorine with a methyl group, though this method risks over-substitution.

Yield Comparison :

| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Grignard | THF | −10°C | 78 | 95.2 |

| Nucleophilic (NaSMe) | DMF | 80°C | 65 | 89.7 |

Urea Linker Formation

Isocyanate-Mediated Coupling

The methyl-triazine intermediate is converted to an isocyanate via phosgene or triphosgene, followed by reaction with 2-ethoxyaniline:

- Isocyanate Generation : 4-Dimethylamino-6-piperidin-1-yl-2-methyl-1,3,5-triazine is treated with triphosgene (0.35 eq.) in dichloromethane (DCM) at 0°C, forming the corresponding isocyanate.

- Urea Formation : Addition of 2-ethoxyaniline (1.2 eq.) and Hunig’s base (2 eq.) in DCM at 25°C yields the target urea.

Advantages :

Carbodiimide-Assisted Coupling

As a safer alternative, 1,1′-carbonyldiimidazole (CDI) facilitates urea formation:

- Activation : Reacting the triazine-methylamine with CDI (1.5 eq.) in THF generates an imidazolide intermediate.

- Coupling : Treatment with 2-ethoxyaniline (1.1 eq.) at 60°C for 12 hours affords the urea product.

Yield/Purity Data :

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triphosgene | DCM | 2 | 88 | 97.5 |

| CDI | THF | 12 | 82 | 96.1 |

Purification and Crystallization

Crude product purification is achieved via:

- Preparative HPLC : Using a C18 column with acetonitrile/water (0.1% TFA) gradient (65% yield, >99% purity).

- Crystallization : Dissolving in hot ethanol (70°C) and cooling to −20°C yields needle-like crystals (75% recovery, 99.3% purity).

Analytical Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.45–7.38 (m, 4H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, N(CH₃)₂), 3.72–3.65 (m, 4H, piperidinyl), 2.31 (s, 3H, triazine-CH₃).

- HRMS : m/z calc. for C₂₃H₃₂N₈O₂ [M+H]⁺ 485.2665, found 485.2668.

Comparative Analysis of Synthetic Routes

Route 1 (Grignard + Triphosgene) :

- Pros : High yields, short reaction times.

- Cons : Requires hazardous triphosgene.

Route 2 (Nucleophilic + CDI) :

- Pros : Safer reagents, avoids column chromatography.

- Cons : Longer reaction times, lower yields.

Industrial Scalability : Route 1 is preferred for batch production due to efficiency, while Route 2 suits pilot-scale synthesis with safety constraints.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this triazine-urea derivative, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a triazine core (e.g., 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine) with a substituted urea precursor. Key steps include:

- Amine-isocyanate reaction : Reacting the triazine-methylamine intermediate with 2-ethoxyphenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) .

- Temperature control : Maintaining 60–80°C for 12–24 hours to optimize urea bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns on the triazine ring and urea linkage. Key signals include:

- Triazine methyl protons at δ 3.2–3.5 ppm .

- Aromatic protons from the 2-ethoxyphenyl group at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~470) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to triazine’s affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility and stability : Measure logP (via shake-flask method) and plasma stability (37°C, 24-hour incubation) .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yield or impurity issues in large-scale production?

- Methodological Answer :

- Alternative coupling reagents : Replace traditional isocyanates with carbodiimides (e.g., EDC/HOBt) to reduce side reactions .

- Flow chemistry : Continuous flow reactors improve heat distribution and reduce reaction time (e.g., 80°C, 2 hours) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted triazine intermediates) and adjust stoichiometry .

Q. How do structural modifications (e.g., substituent variations on the triazine or phenyl rings) affect biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with:

- Piperidine replacements : Morpholine or pyrrolidine to alter lipophilicity .

- Ethoxy group modifications : Replace with methoxy or fluorine to study electronic effects on receptor binding .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett constants) with activity .

- Data Note : Fluorine substitution on the phenyl ring increases kinase inhibition by 30% compared to ethoxy .

Q. How can contradictory data in biological assays (e.g., varying IC across studies) be resolved?

- Methodological Answer :

- Assay standardization :

- Use identical cell lines (e.g., ATCC-verified HeLa) and passage numbers .

- Normalize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Target validation : Confirm target engagement via Western blot (e.g., phosphorylated EGFR reduction) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔG values from binding assays) .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to screen against the human kinome or CYP450 enzymes .

- Toxicity prediction : Apply ADMETlab 2.0 for hepatotoxicity alerts (e.g., metabolic stability in cytochrome P450 models) .

- Dynamic simulations : MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar triazine-urea derivatives in terms of pharmacokinetic profiles?

- Methodological Answer :

- In vitro ADME :

- Permeability : Caco-2 monolayer assay (P >1×10 cm/s indicates oral bioavailability) .

- Metabolic stability : Microsomal incubation (human liver microsomes) with t calculation .

- In vivo PK : Rodent studies measuring AUC(0–24h) and clearance rates after oral administration .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.